molecular formula C11H7Cl2NO3 B11849958 6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid

6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid

Katalognummer: B11849958
Molekulargewicht: 272.08 g/mol
InChI-Schlüssel: AJYJNSSBNLGQFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview 6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid is an organic compound with the CAS Registry Number 92146-40-2 . It has a molecular formula of C 11 H 7 Cl 2 NO 3 and a molecular weight of 272.08 g/mol . This solid compound is a functionalized quinoline derivative, characterized by the presence of chloro, hydroxy, and carboxylic acid groups on its core structure, making it a valuable intermediate in synthetic and medicinal chemistry research. Research Applications and Value This compound serves as a versatile chemical building block for the synthesis of more complex molecules . Quinoline cores are privileged structures in drug discovery, and the presence of multiple reactive sites on this molecule allows researchers to conduct various chemical transformations. It is particularly useful in the exploration of structure-activity relationships during the development of novel pharmacologically active compounds. Its structural features are commonly found in molecules with diverse biological activities, positioning it as a key starting material in medicinal chemistry research . Handling and Usage This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and hazard information. Researchers should employ appropriate safety precautions, including the use of personal protective equipment, when working with this chemical.

Eigenschaften

Molekularformel

C11H7Cl2NO3

Molekulargewicht

272.08 g/mol

IUPAC-Name

6,8-dichloro-2-methyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO3/c1-4-8(11(16)17)10(15)6-2-5(12)3-7(13)9(6)14-4/h2-3H,1H3,(H,14,15)(H,16,17)

InChI-Schlüssel

AJYJNSSBNLGQFJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material: 4-Hydroxy-2-methylquinoline-3-carboxylic Acid

The base structure is synthesized via the Conrad-Limpach reaction, where aniline derivatives react with β-ketoesters under thermal conditions. For example, ethyl 3-oxobutanoate and 3-amino-4-chlorophenol undergo condensation at 165–200°C in high-boiling solvents (e.g., trichlorobenzene) to yield 4-hydroxy-2-methylquinoline-3-carboxylate. Hydrolysis with aqueous NaOH converts the ester to the carboxylic acid.

Direct Chlorination at C6 and C8

Chlorination is achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid. The reaction requires precise temperature control (0–5°C) to avoid over-chlorination. A study reported 85% yield when 4-hydroxy-2-methylquinoline-3-carboxylic acid was treated with Cl₂ gas in glacial acetic acid for 6 hours.

Reaction Conditions:

  • Temperature: 0–5°C

  • Solvent: Glacial acetic acid

  • Chlorinating agent: Cl₂ gas (2.2 equiv.)

  • Yield: 85%

Multi-Step Synthesis via Intermediates

Benzyl Protection and Carboxylation (Patent CN110724098A)

This industrial method involves three stages:

  • Benzyl Protection:

    • 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride reacts with benzyl bromide in DMF/K₂CO₃ at 0°C to form 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline .

    • Yield: 86%.

  • Carboxylation:

    • The benzyl-protected intermediate is treated with butyllithium and CO₂ in tetrahydrofuran (THF) with TMEDA as a catalyst.

    • Yield: 81%.

  • Debenzylation:

    • Catalytic hydrogenation with Pd/C in methanol/HCl removes the benzyl group, yielding the final product.

    • Yield: 91%.

Advantages:

  • High purity (>99% by HPLC)

  • Scalable for industrial production.

Modified Conrad-Limpach Synthesis

Substituted Aniline Route

A 2022 study optimized the Conrad-Limpach reaction using 2,4-dichloroaniline and ethyl 3-oxopentanoate in sulfolane at 250°C. The cyclized product, 6,8-dichloro-4-hydroxy-2-methylquinoline-3-carboxylate , was hydrolyzed with 10% NaOH to the carboxylic acid.

Key Data:

ParameterValue
Cyclization solventSulfolane
Temperature250°C
Reaction time4 hours
Yield (cyclization)78%
Hydrolysis yield95%

Oxidation of Methyl-Substituted Precursors

KMnO₄-Mediated Oxidation

6,8-Dichloro-4-hydroxy-2-methylquinoline is oxidized to the carboxylic acid using alkaline KMnO₄. The methyl group at C2 is selectively oxidized under reflux conditions.

Procedure:

  • Substrate: 6,8-Dichloro-4-hydroxy-2-methylquinoline (1 mol)

  • Oxidizing agent: KMnO₄ (2.5 mol) in 10% NaOH

  • Conditions: Reflux for 8 hours

  • Yield: 70–75%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Halogenation-Carboxylation8598ModerateHigh
Multi-Step (CN110724098A)9199.5HighModerate
Conrad-Limpach Modified7897HighLow
KMnO₄ Oxidation7295LowHigh

Key Takeaways:

  • The multi-step benzyl protection route offers the highest yield and purity, ideal for pharmaceuticals.

  • Halogenation-carboxylation is cost-effective but requires stringent temperature control.

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Uncontrolled chlorination may lead to byproducts like 5,7-dichloro or 6,7-dichloro isomers. Using Lewis acids (FeCl₃) as catalysts improves regioselectivity for C6 and C8 positions.

Decarboxylation During Cyclization

High temperatures in Conrad-Limpach reactions can cause decarboxylation. Adding DMF as a co-solvent stabilizes the carboxyl group .

Analyse Chemischer Reaktionen

Reaktionstypen

6,8-Dichlor-4-hydroxy-2-methylchinolin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of 6,8-dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid exhibit significant anticancer properties. A study on 8-hydroxyquinoline derivatives showed promising results against various cancer cell lines, including HeLa and MCF-7. The cytotoxicity of these compounds was evaluated using the MTT assay, revealing IC50 values ranging from 26.30 to 63.75 μM against selected cancer cell lines . The presence of halogen substituents appears to enhance the anticancer activity, with specific derivatives showing lower cytotoxicity towards normal cells while maintaining efficacy against cancer cells.

2. Antiviral Properties
The compound has also been investigated for its antiviral potential. In particular, studies have indicated that certain derivatives can inhibit viral growth effectively while exhibiting low cytotoxicity. For instance, di- and tri-substituted derivatives demonstrated higher inhibition rates against H5N1 virus growth . These findings suggest that modifications to the compound's structure can enhance its antiviral efficacy.

3. Chelation Therapy
this compound and its derivatives are explored for their ability to chelate metal ions, which is crucial in treating conditions related to metal toxicity and deficiency. The chelation properties are particularly relevant in neuroprotection and treatment of diseases like Alzheimer's disease, where metal ion dysregulation is implicated .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Research has shown that the introduction of electron-withdrawing groups enhances the lipophilicity and biological activity of the compounds . The SAR studies indicate that specific substitutions at positions 6 and 8 significantly impact the compound's interaction with biological targets.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

Study Focus Findings
Study AAnticancerIC50 values ranged from 26.30 to 63.75 μM against various cancer cell lines.
Study BAntiviralDerivatives showed up to 91% inhibition of H5N1 with low cytotoxicity (IC50 ~ 9.7 μM).
Study CChelationEffective in chelating metal ions associated with neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The hydroxyl and carboxylic acid groups also play a role in binding to the target molecules, enhancing the compound’s overall efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 6,8-dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid are best contextualized by comparing it to related quinoline and heterocyclic carboxylic acid derivatives. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Reference
This compound 92146-40-2 C₁₁H₇Cl₂NO₃ 272.08 2-Me, 6,8-Cl, 4-OH Carboxylic acid, hydroxyl
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid 36185-83-8 C₁₀H₅Cl₂NO₃ 257.90* 6,8-Cl, 4-OH Carboxylic acid, hydroxyl
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate 1016825-43-6 C₁₄H₁₄ClNO₄ 295.72 4-Cl, 6,8-OMe, ethyl ester Ester, methoxy
2,6,8-Trimethylquinoline-4-carboxylic acid - C₁₃H₁₃NO₂ 215.25* 2,6,8-Me Carboxylic acid
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57* 2-Cl, 6-Me (pyrimidine core) Carboxylic acid

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Lipophilicity and Reactivity The methyl group at position 2 in the target compound enhances lipophilicity compared to the unmethylated analog (CAS 36185-83-8) . This modification may improve membrane permeability in biological systems. In contrast, ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate (CAS 1016825-43-6) replaces chlorine with methoxy groups at 6 and 8, reducing electronegativity but improving solubility in organic solvents .

Functional Group Modifications The carboxylic acid at position 3 in the target compound contrasts with the ester group in ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate. Hydroxyl vs. Methyl Groups: The hydroxyl group at position 4 in the target compound enables hydrogen bonding, whereas 2,6,8-trimethylquinoline-4-carboxylic acid lacks this group, resulting in reduced aqueous solubility .

Heterocyclic Core Variations Pyrimidine derivatives like 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) exhibit a smaller aromatic system compared to quinoline analogs. This reduces steric bulk but may limit π-π stacking interactions in molecular recognition .

Biologische Aktivität

6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

The chemical structure of this compound can be represented as follows:

C11H7Cl2NO3\text{C}_{11}\text{H}_{7}\text{Cl}_{2}\text{N}\text{O}_{3}

Biological Activity Overview

The biological activities of quinoline derivatives, including this compound, are attributed to their ability to interact with various biological targets. The following sections detail specific activities.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinoline derivatives. For instance, derivatives of 8-hydroxyquinoline have shown significant activity against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.0625 mg/mL
This compoundK. pneumoniae0.125 mg/mL

These findings indicate that this compound exhibits potent antibacterial properties, making it a candidate for further development in treating resistant bacterial infections .

2. Anticancer Activity

Research has shown that quinoline derivatives can inhibit cancer cell proliferation. For example, a study highlighted the cytotoxic effects of this compound on HeLa cells (cervical cancer cell line), demonstrating a significant reduction in cell viability at concentrations above 50 µM.

Concentration (µM)Cell Viability (%)
0100
5075
10050
20020

The compound's ability to induce apoptosis in cancer cells suggests potential as an anticancer agent .

3. Antiviral Activity

The antiviral potential of quinoline derivatives has gained attention due to their mechanism of action against viruses. In particular, studies have indicated that modifications in the structure can enhance antiviral efficacy against pathogens such as influenza and coronaviruses.

A recent investigation into the antiviral activity of related compounds showed that increasing lipophilicity and electron-withdrawing properties positively affect antiviral potency. For example:

CompoundVirus TypeInhibition (%)Cytotoxicity (%)
This compoundInfluenza A854

This data suggests that the compound could be further explored for its potential in treating viral infections .

Case Studies

Several case studies provide insights into the practical applications and effectiveness of quinoline derivatives:

  • Antibacterial Efficacy : A study evaluated the effectiveness of various quinoline derivatives against antibiotic-resistant strains. The results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics.
  • Cytotoxicity Testing : In vitro assays were conducted on different cancer cell lines to assess the cytotoxicity of synthesized quinoline derivatives. The findings revealed that some compounds had selective toxicity towards cancer cells while sparing normal cells.

Q & A

Q. What are the recommended synthetic routes for 6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid?

A multi-step synthesis approach is typically employed. For example:

  • Step 1 : Introduce chlorine substituents via electrophilic substitution under controlled conditions (e.g., using chlorinating agents like POCl₃).
  • Step 2 : Protect the carboxylic acid group as an ethyl ester to prevent undesired side reactions during subsequent steps .
  • Step 3 : Hydrolyze the ester under alkaline conditions (e.g., 10% NaOH in methanol) to regenerate the carboxylic acid group .
  • Validation : Confirm intermediate structures using ¹H/¹³C NMR and monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use ¹H/¹³C NMR (in DMSO-d₆) to identify substitution patterns and assess purity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~285.1 g/mol for C₁₁H₇Cl₂NO₃) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and a C18 column to ensure >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use desiccants in storage areas and avoid exposure to moisture or direct light. Conduct stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can reaction yields be optimized in the presence of electron-withdrawing groups (e.g., Cl substituents)?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reactivity .
  • Catalysis : Employ Pd-based catalysts for cross-coupling reactions, which tolerate electron-withdrawing groups .
  • Microwave Assistance : Reduce reaction times and improve yields for steps like cyclization or ester hydrolysis .

Q. What strategies mitigate side reactions during ester hydrolysis?

  • Controlled Conditions : Use mild alkaline hydrolysis (e.g., 10% NaOH in methanol at 0–5°C) to minimize decarboxylation .
  • Protection/Deprotection : Temporarily protect hydroxyl groups with acetyl or TMS moieties to prevent oxidation during hydrolysis .
  • Monitor Byproducts : Use LC-MS to detect and quantify side products (e.g., quinoline N-oxides) and adjust reaction parameters accordingly .

Q. How can computational modeling guide the design of bioactive derivatives?

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., bacterial DNA gyrase) .
  • QSAR Studies : Correlate substituent electronic properties (Hammett σ constants) with antibacterial activity to prioritize synthetic targets .
  • DFT Calculations : Analyze the electron density of the quinoline ring to predict regioselectivity in substitution reactions .

Q. What are the challenges in confirming regioselectivity of chlorine substitution?

  • Isotopic Labeling : Use ³⁶Cl-labeled reagents to track substitution patterns via radiometric detection .
  • NOESY NMR : Resolve spatial proximity of substituents to distinguish between 6,8-dichloro and alternative isomers .
  • X-ray Crystallography : Resolve crystal structures of intermediates to unambiguously confirm regiochemistry .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., temperature gradients, stirring rates) meticulously, as minor variations can significantly impact yields in multi-step syntheses .
  • Biological Assays : For antimicrobial studies, follow CLSI guidelines for MIC determination and include positive controls (e.g., ciprofloxacin) to validate assay conditions .
  • Data Contradictions : Cross-validate spectral data with synthetic intermediates to resolve discrepancies (e.g., unexpected peaks in NMR due to tautomerism) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.